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molecular formula C25H28O3 B8485461 1,2,3-Tribenzyloxy-2-methylpropane CAS No. 58021-00-4

1,2,3-Tribenzyloxy-2-methylpropane

Cat. No. B8485461
M. Wt: 376.5 g/mol
InChI Key: GMJBPRLVRFKYEC-UHFFFAOYSA-N
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Patent
US03993698

Procedure details

1 Benzyloxymethyl-1-methylethane-1,2-diol (2g) in dimethyl formamide (25 ml) was treated with a slight excess of sodium hydride (0.6g) at ambient temperature for 1h, then 90° for 15 mins. The product was then treated with benzyl chloride (4g) and 1,2,3-tribenzyloxy-2-methylpropane was isolated by evaporation of the solvent followed by chromatography on silica gel eluted with 9/1 methylene chloride/ether. The desired product was a colourless oil whose structure was confirmed by n.m.r.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]([CH3:14])([OH:13])[CH2:11][OH:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH2:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C)C=O>[CH2:1]([O:8][CH2:9][C:10]([O:13][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:14])[CH2:11][O:12][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(CO)(O)C
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(COCC1=CC=CC=C1)(C)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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